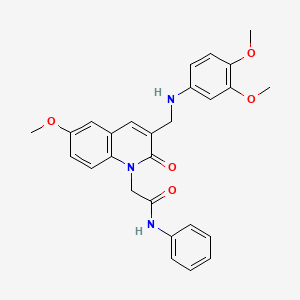

![molecular formula C23H23N3O4 B2379229 ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251634-66-8](/img/structure/B2379229.png)

ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

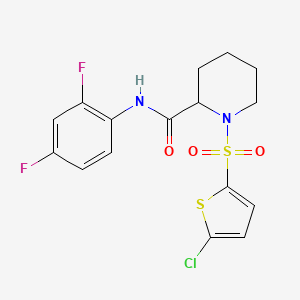

The compound is a derivative of benzo[b][1,6]naphthyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds generally involves the formation of a heterocyclic ring, followed by functionalization of the ring system . The specific synthesis route would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b][1,6]naphthyridine core, with additional functional groups attached at specific positions. These could include an ethyl group, an acetamido group, and a benzoate group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in its structure. For example, the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .Aplicaciones Científicas De Investigación

Preparation of Pincer Ruthenium Catalysts

Facchetti et al. (2016) discuss the synthesis of benzoyl acetamide derivatives, which undergo cyclization to form benzquinoline derivatives. These compounds are used to prepare pincer complexes with ruthenium, which are catalysts for ketone reduction. This research highlights the potential application of similar compounds in catalysis and organic synthesis (Facchetti et al., 2016).

Synthesis of Benzoquinoline Derivatives

Gusak and Kozlov (2007) describe the condensation of ethyl acetoacetate and related compounds with azomethines to form benzoquinoline derivatives. These compounds have applications in synthetic chemistry, particularly in the construction of complex organic molecules (Gusak & Kozlov, 2007).

Photochemistry of Ethyl Benzoates

Morley and Pincock (2001) explored the photochemistry of ethyl benzoates, particularly focusing on intramolecular electron transfer and cycloaddition reactions. These studies contribute to the understanding of photochemical reactions in organic compounds, which is crucial in fields like photopharmacology and photoresponsive materials (Morley & Pincock, 2001).

Development of Novel Multicomponent Reactions

Wen et al. (2010) highlight the synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through cascade reactions. This research underscores the importance of designing novel reactions and compounds for advancing synthetic methodologies (Wen et al., 2010).

Thermal Degradation Studies

Botelho et al. (2001) conducted studies on the thermal and thermo-oxidative degradation of poly(ethylene terephthalate) and related compounds. Research on the degradation of polymers and their model compounds, like ethyl dibenzoate, is vital for understanding material stability and recycling processes (Botelho et al., 2001).

Synthesis and Anticancer Properties

Dang Thi et al. (2015) synthesized novel compounds, including benzoquinoline derivatives, and evaluated their cytotoxic and antimicrobial effects. Such studies are crucial in the development of new drugs and therapeutic agents (Dang Thi et al., 2015).

Tumour Pharmacokinetics of Anticancer Agents

Lukka et al. (2012) investigated the tumour pharmacokinetics of benzonaphthyridine anti-cancer agents. Understanding the pharmacokinetics of such compounds is essential for drug development and cancer therapy optimization (Lukka et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-2-30-23(29)15-7-9-16(10-8-15)24-21(27)14-26-12-11-20-18(13-26)22(28)17-5-3-4-6-19(17)25-20/h3-10H,2,11-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJTWHZANKEAFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)